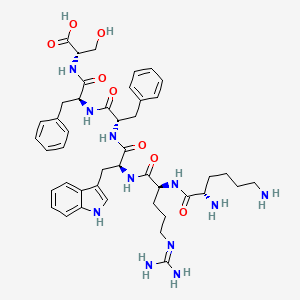![molecular formula C8H17NO5S B14205510 Methanesulfonic acid;2-[(2-methylpropan-2-yl)oxy]-4,5-dihydro-1,3-oxazole CAS No. 828272-25-9](/img/structure/B14205510.png)
Methanesulfonic acid;2-[(2-methylpropan-2-yl)oxy]-4,5-dihydro-1,3-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanesulfonic acid;2-[(2-methylpropan-2-yl)oxy]-4,5-dihydro-1,3-oxazole is a compound that combines the properties of methanesulfonic acid and a 1,3-oxazole derivative. Methanesulfonic acid is a colorless liquid with the molecular formula CH₃SO₃H, known for its strong acidity and ability to dissolve a wide range of metal salts . The 1,3-oxazole derivative, on the other hand, is a heterocyclic compound containing nitrogen and oxygen atoms in its ring structure, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methanesulfonic acid;2-[(2-methylpropan-2-yl)oxy]-4,5-dihydro-1,3-oxazole typically involves the reaction of methanesulfonic acid with a suitable oxazole derivative under controlled conditions. One common method involves the use of oleum and methane in an electrochemical reactor, which allows for the direct sulfonation of methane to methanesulfonic acid . The reaction conditions include elevated pressure, moderate temperature, and suitable current density to achieve high concentration and selectivity.
Industrial Production Methods
Industrial production of methanesulfonic acid often involves the oxidation of dimethylsulfide with nitric acid, followed by restoration using atmospheric oxygen . This method is preferred due to its efficiency and ability to produce high-purity methanesulfonic acid. The oxazole derivative can be synthesized through various methods, including cyclization reactions involving appropriate precursors.
Chemical Reactions Analysis
Types of Reactions
Methanesulfonic acid;2-[(2-methylpropan-2-yl)oxy]-4,5-dihydro-1,3-oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of simpler compounds with reduced functional groups.
Substitution: The oxazole ring can undergo substitution reactions, where one or more atoms are replaced by different atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure optimal yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfonic acid derivatives, while substitution reactions can produce a variety of substituted oxazole compounds.
Scientific Research Applications
Methanesulfonic acid;2-[(2-methylpropan-2-yl)oxy]-4,5-dihydro-1,3-oxazole has a wide range of scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of methanesulfonic acid;2-[(2-methylpropan-2-yl)oxy]-4,5-dihydro-1,3-oxazole involves its interaction with molecular targets and pathways. The methanesulfonic acid component acts as a strong acid, facilitating protonation and catalysis in various reactions. The oxazole derivative interacts with specific enzymes and receptors, modulating their activity and leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonic acid: A simpler compound with strong acidity, used in similar industrial applications.
Ethyl methanesulfonate: An ester of methanesulfonic acid, used in mutagenesis studies.
1,3-Oxazole: A heterocyclic compound with similar structural features, used in organic synthesis and medicinal chemistry.
Uniqueness
Methanesulfonic acid;2-[(2-methylpropan-2-yl)oxy]-4,5-dihydro-1,3-oxazole is unique due to its combination of strong acidity from methanesulfonic acid and the versatile reactivity of the oxazole ring. This dual functionality makes it a valuable compound in various scientific and industrial applications.
Properties
CAS No. |
828272-25-9 |
|---|---|
Molecular Formula |
C8H17NO5S |
Molecular Weight |
239.29 g/mol |
IUPAC Name |
methanesulfonic acid;2-[(2-methylpropan-2-yl)oxy]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C7H13NO2.CH4O3S/c1-7(2,3)10-6-8-4-5-9-6;1-5(2,3)4/h4-5H2,1-3H3;1H3,(H,2,3,4) |
InChI Key |
WRNNHFLXDPQWCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=NCCO1.CS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


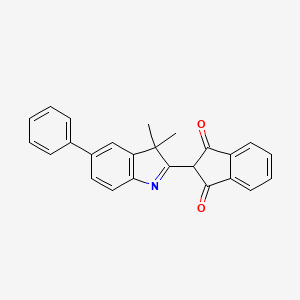
![1,3-Propanediol, 2-amino-2-[2-[4-(undecyloxy)phenyl]ethyl]-](/img/structure/B14205451.png)
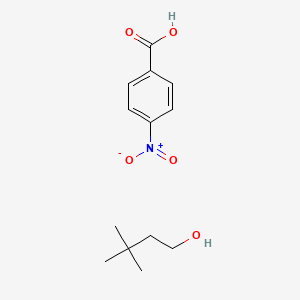
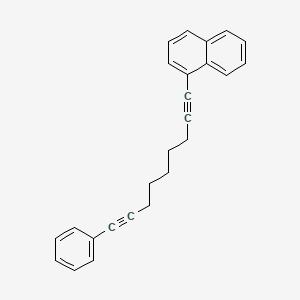
![N-[(2R)-1-Hydroxy-3-phenylpropan-2-yl]-N'-phenylurea](/img/structure/B14205459.png)
![N-{2-[(2-Bromo-4-methoxyphenyl)sulfanyl]-5-chlorophenyl}formamide](/img/structure/B14205467.png)
![4-[(Propan-2-yl)oxy]-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14205472.png)
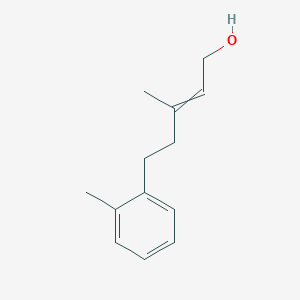
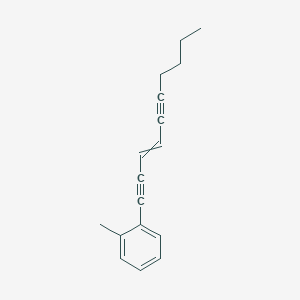
![2-[(4-Chloro-2-nitrophenyl)sulfanyl]-1-phenylethan-1-one](/img/structure/B14205485.png)
![N-[2,5-Bis(octyloxy)phenyl]-3-hydroxynaphthalene-2-carboxamide](/img/structure/B14205493.png)
![1-(5-Chlorothiophene-2-sulfonyl)-4-[2-(piperidin-1-yl)ethoxy]-1H-indazole](/img/structure/B14205500.png)
